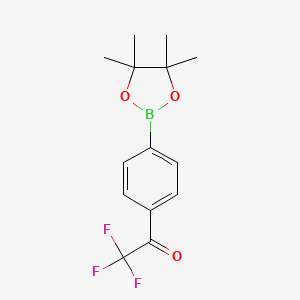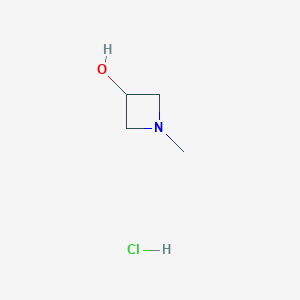
4,4,4-Trifluorobut-2-enol (cis)
概要
説明
4,4,4-Trifluorobut-2-enol (cis) is an organic compound with the molecular formula C4H5F3O. It is a clear liquid with a density of approximately 1.235 g/cm³ and a boiling point of 118.5°C at 630 Torr . This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butenol structure, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4,4,4-Trifluorobut-2-enol (cis) can be synthesized through various methods. One common synthetic route involves the reaction of 4,4,4-trifluorobut-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4,4-Trifluorobut-2-enol (cis) may involve large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions
4,4,4-Trifluorobut-2-enol (cis) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4,4,4-trifluorobut-2-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of 4,4,4-Trifluorobut-2-enol (cis) can yield 4,4,4-trifluorobutan-2-ol when treated with hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride (SOCl2), reflux conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluorobut-2-en-1-al.
Reduction: 4,4,4-Trifluorobutan-2-ol.
Substitution: 4,4,4-Trifluorobut-2-en-1-yl chloride.
科学的研究の応用
4,4,4-Trifluorobut-2-enol (cis) has several applications in scientific research:
作用機序
The mechanism of action of 4,4,4-Trifluorobut-2-enol (cis) involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4,4-Trifluorobut-2-enol (trans): The trans isomer of 4,4,4-Trifluorobut-2-enol, which has different spatial arrangement of atoms.
4,4,4-Trifluorobutan-2-ol: A reduced form of 4,4,4-Trifluorobut-2-enol with a hydroxyl group on the second carbon.
4,4,4-Trifluorobut-2-en-1-yl chloride: A substitution product where the hydroxyl group is replaced by a chlorine atom.
Uniqueness
4,4,4-Trifluorobut-2-enol (cis) is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer and other similar compounds. The presence of three fluorine atoms also imparts distinct chemical properties, such as increased electronegativity and stability .
特性
IUPAC Name |
(Z)-4,4,4-trifluorobut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWQLLIVDODPQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83706-94-9, 83706-98-3 | |
| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)




![[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B1425225.png)

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)
